N-(6-hydroxy-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-4-oxo-1-phenyl-1,4-dihydropyrimidin-5-yl)acetamide
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Overview
Description
N~1~-(6-HYDROXY-2-{[2-(4-METHOXYPHENYL)-2-OXOETHYL]SULFANYL}-4-OXO-1-PHENYL-1,4-DIHYDRO-5-PYRIMIDINYL)ACETAMIDE is a complex organic compound with a unique structure that includes a pyrimidine ring, a phenyl group, and a methoxyphenyl group
Preparation Methods
The synthesis of N1-(6-HYDROXY-2-{[2-(4-METHOXYPHENYL)-2-OXOETHYL]SULFANYL}-4-OXO-1-PHENYL-1,4-DIHYDRO-5-PYRIMIDINYL)ACETAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrimidine ring: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Introduction of the phenyl and methoxyphenyl groups: These groups can be introduced through nucleophilic substitution reactions.
Final assembly: The final compound is assembled through a series of coupling reactions, often using catalysts such as palladium or copper to facilitate the formation of carbon-sulfur and carbon-nitrogen bonds.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and automated synthesis platforms to scale up the process.
Chemical Reactions Analysis
N~1~-(6-HYDROXY-2-{[2-(4-METHOXYPHENYL)-2-OXOETHYL]SULFANYL}-4-OXO-1-PHENYL-1,4-DIHYDRO-5-PYRIMIDINYL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert ketones to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, using reagents like alkyl halides or sulfonates.
The major products formed from these reactions depend on the specific conditions and reagents used, but they typically include various substituted pyrimidines and phenyl derivatives.
Scientific Research Applications
N~1~-(6-HYDROXY-2-{[2-(4-METHOXYPHENYL)-2-OXOETHYL]SULFANYL}-4-OXO-1-PHENYL-1,4-DIHYDRO-5-PYRIMIDINYL)ACETAMIDE has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Pharmacology: Researchers investigate its interactions with various biological targets, including enzymes and receptors, to understand its mechanism of action and potential side effects.
Materials Science: The unique structural features of this compound make it a candidate for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N1-(6-HYDROXY-2-{[2-(4-METHOXYPHENYL)-2-OXOETHYL]SULFANYL}-4-OXO-1-PHENYL-1,4-DIHYDRO-5-PYRIMIDINYL)ACETAMIDE involves its interaction with molecular targets such as enzymes and receptors. It may inhibit enzyme activity by binding to the active site or alter receptor function by modulating signal transduction pathways. The specific pathways involved depend on the biological context and the particular targets of interest.
Comparison with Similar Compounds
Similar compounds to N1-(6-HYDROXY-2-{[2-(4-METHOXYPHENYL)-2-OXOETHYL]SULFANYL}-4-OXO-1-PHENYL-1,4-DIHYDRO-5-PYRIMIDINYL)ACETAMIDE include other pyrimidine derivatives and phenyl-substituted compounds. These compounds share structural similarities but may differ in their functional groups or substitution patterns, leading to variations in their chemical reactivity and biological activity. Examples of similar compounds include:
Pyrimidine derivatives: Compounds with different substituents on the pyrimidine ring, such as 2,4-diaminopyrimidine.
Phenyl-substituted compounds: Molecules with phenyl groups attached to different positions on the core structure, such as 4-methoxyphenylacetic acid.
The uniqueness of N1-(6-HYDROXY-2-{[2-(4-METHOXYPHENYL)-2-OXOETHYL]SULFANYL}-4-OXO-1-PHENYL-1,4-DIHYDRO-5-PYRIMIDINYL)ACETAMIDE lies in its specific combination of functional groups and the resulting chemical and biological properties.
Properties
Molecular Formula |
C21H19N3O5S |
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Molecular Weight |
425.5 g/mol |
IUPAC Name |
N-[4-hydroxy-2-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-6-oxo-1-phenylpyrimidin-5-yl]acetamide |
InChI |
InChI=1S/C21H19N3O5S/c1-13(25)22-18-19(27)23-21(24(20(18)28)15-6-4-3-5-7-15)30-12-17(26)14-8-10-16(29-2)11-9-14/h3-11,27H,12H2,1-2H3,(H,22,25) |
InChI Key |
YOKWGROFMSLUNH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(N=C(N(C1=O)C2=CC=CC=C2)SCC(=O)C3=CC=C(C=C3)OC)O |
Origin of Product |
United States |
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